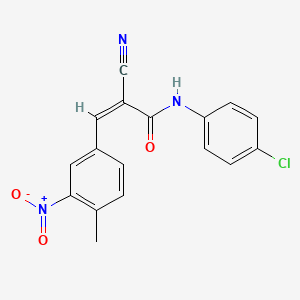![molecular formula C16H21N5O3 B5801979 2,4-Dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine](/img/structure/B5801979.png)
2,4-Dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with methoxy groups and a piperazine moiety attached to a methoxyphenyl group. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxy-1,3,5-triazine with 4-(4-methoxyphenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxy-1,3,5-triazine: A simpler triazine derivative with similar chemical properties but lacking the piperazine moiety.
4-(4-Methoxyphenyl)piperazine: A compound with a similar piperazine structure but without the triazine ring.
2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine: A closely related compound with a different substitution pattern on the piperazine ring.
Uniqueness
2,4-Dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine is unique due to the combination of the triazine ring and the methoxyphenyl-piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-22-13-6-4-12(5-7-13)20-8-10-21(11-9-20)14-17-15(23-2)19-16(18-14)24-3/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMDMKBBYFULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline](/img/structure/B5801899.png)

![N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801920.png)
![1-hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5801927.png)
![3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5801931.png)

![1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B5801941.png)
![2-(4-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801948.png)

![4-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)
